molecular formula C9H11NO2 B1347108 2-(4-Methoxyphenyl)acetamide CAS No. 6343-93-7

2-(4-Methoxyphenyl)acetamide

Cat. No.: B1347108
CAS No.: 6343-93-7
M. Wt: 165.19 g/mol
InChI Key: OLKQIWCQICCYQS-UHFFFAOYSA-N
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Description

Significance of Aryl Acetamides in Modern Medicinal Chemistry

Aryl acetamides represent a significant class of organic compounds with a wide array of applications in medicinal chemistry. They are integral to the development of new therapeutic agents due to their versatile biological activities. rsc.orgrsc.org Research has demonstrated that aryl acetamide (B32628) derivatives possess potential as enzyme inhibitors, anticancer agents, and antileishmanial agents. rsc.orgrsc.org The structural framework of aryl acetamides allows for diverse chemical modifications, enabling the synthesis of extensive compound libraries for screening against various biological targets. rsc.orgnih.gov This adaptability has led to the discovery of aryl acetamide-based compounds with promising activities, including potent and orally efficacious treatments for cryptosporidiosis. nih.govacs.org Furthermore, certain N-arylacetamides have been identified as highly specific inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to depression. researchgate.net

Historical Context and Evolution of Research on 2-(4-Methoxyphenyl)acetamide

The synthesis of this compound and its derivatives has been a subject of interest for several decades. Early research often focused on the fundamental synthesis and characterization of these compounds. For instance, methods for synthesizing N-(4-Methoxyphenyl)acetamide have been documented, involving reactions such as the treatment of p-acetamidophenol with trimethyl phosphate.

More recent research has shifted towards exploring the biological potential of these molecules. A significant area of investigation has been the neuroprotective effects of derivatives of this compound. For example, a synthetic salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to exert neuroprotective effects by regulating energy homeostasis and O-GlcNAcylation. nih.govnih.govresearchgate.net This analog has demonstrated the ability to improve outcomes after ischemic events in animal models and protect neurons from injury. nih.govresearchgate.net

Current Research Landscape and Future Trajectories for the Compound and its Analogues

The current research landscape for this compound and its analogues is vibrant and expanding, with a primary focus on their potential as therapeutic agents. Key areas of investigation include their anticonvulsant and neuroprotective properties.

Anticonvulsant Properties: Derivatives of acetamide are being explored for their potential to manage epileptic seizures. Studies have shown that certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibit anticonvulsant activity in animal models. nih.gov The effectiveness of these compounds is often linked to the specific substituents on the aromatic ring. For instance, methoxylated derivatives of isatin-based compounds have demonstrated significant anti-seizure activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. nih.gov However, some methoxylated derivatives have also shown neurotoxicity at higher doses. nih.gov

Neuroprotective Effects: A significant body of current research is dedicated to the neuroprotective effects of this compound analogues. One such analogue, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g), has been shown to protect against ischemic stroke in animal models. nih.govresearchgate.net Its neuroprotective mechanism is believed to involve the enhancement of glucose uptake and the upregulation of glucose transporter 3 (GLUT3) in neurons. researchgate.net This compound also mitigates apoptotic cell death by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

Future research is likely to continue exploring the therapeutic potential of this compound and its derivatives. This will involve the synthesis of new analogues with improved efficacy and safety profiles. Further investigation into the mechanisms of action of these compounds will be crucial for their development as potential drugs for neurological disorders and other conditions. The structure-activity relationship studies will continue to guide the design of more potent and selective molecules. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC9H11NO2 nih.gov
Molecular Weight165.19 g/mol nih.gov
IUPAC NameThis compound drugbank.com
CAS Number6343-93-7 nih.gov
XLogP30.8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)acetamide
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InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKQIWCQICCYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979618
Record name 2-(4-Methoxyphenyl)ethanimidic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6343-93-7
Record name (4-Methoxyphenyl)acetamide
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Record name 2-(4-methoxyphenyl)acetamide
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Record name 2-(4-METHOXYPHENYL)ACETAMIDE
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Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenyl Acetamide

Established Synthetic Pathways for 2-(4-Methoxyphenyl)acetamide

The synthesis of this compound can be achieved through several established chemical routes, ranging from conventional multistep processes to more modern, efficiency-focused techniques.

Conventional Multistep Synthesis and Optimization

Another common strategy in organic synthesis that can be applied here involves the acylation of a suitable precursor. For instance, the related isomer, N-(4-methoxyphenyl)acetamide, is often synthesized by treating p-anisidine (B42471) with acetic anhydride (B1165640) or by the methylation of p-acetamidophenol. While this produces an isomer, the fundamental reaction principles are a cornerstone of acetamide (B32628) synthesis.

The synthesis of precursors for derivatives, such as 2-chloro-N-(4-methoxyphenyl)acetamide, is also well-established. This is typically achieved by reacting 4-methoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net This chlorinated intermediate is a key platform for further functionalization.

Table 1: Conventional Synthesis Examples

Starting Material(s)Reagent(s)ProductYield (%)Reference(s)
4-MethoxyacetophenoneSulfur, Morpholine (B109124), then H₂O/H⁺This compoundVariable organic-chemistry.orgwikipedia.org
p-AcetamidophenolDimethyl sulfite, Potassium carbonateN-(4-Methoxyphenyl)acetamideNot Specified
4-Methoxyaniline, Chloroacetyl chlorideTriethylamine, Acetone2-chloro-N-(4-methoxyphenyl)acetamide80% researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. For the synthesis of acetamides, this often involves the use of biocatalysts or environmentally benign solvents. researchgate.nettaylorfrancis.com While specific green synthesis protocols for this compound are not extensively documented in dedicated studies, the established conventional routes can be adapted to be more sustainable.

For example, traditional volatile organic solvents can be replaced with greener alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, which are derived from renewable feedstocks like cellulose, have emerged as viable replacements for conventional ethereal solvents like THF or dioxane. taylorfrancis.commdpi.com Applying these solvents to reactions like the Willgerodt-Kindler reaction or the acylation of anilines could significantly improve the environmental profile of the synthesis.

Furthermore, biocatalysis offers a powerful tool for green synthesis. Enzymes can carry out reactions with high specificity and under mild conditions, often in aqueous media. researchgate.net The development of specific enzymes for the amidation of (4-methoxyphenyl)acetic acid or related precursors could provide a highly sustainable route to the target compound.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The Willgerodt-Kindler reaction, which can be sluggish under traditional reflux conditions, is particularly amenable to microwave irradiation.

Studies on the microwave-assisted Willgerodt-Kindler reaction of various aryl ketones and styrenes have demonstrated a dramatic reduction in reaction time, from several hours to mere minutes. researchgate.netresearchgate.net By applying this technology, the reaction of 4-methoxyacetophenone with sulfur and morpholine can be driven to completion much more efficiently. The focused heating effect of microwaves provides uniform and rapid energy transfer to the reaction mixture, which is key to overcoming the activation energy of this complex rearrangement. This rapid, solvent-free, or low-solvent approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste.

Synthesis of this compound Derivatives and Analogues

The core structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives and analogues with diverse properties.

Functionalization Strategies of the Acetamide Moiety

The acetamide group itself is a versatile handle for introducing new functional groups. An important strategy involves the use of 2-chloro-N-(4-methoxyphenyl)acetamide as a key intermediate. The chlorine atom serves as a good leaving group, enabling nucleophilic substitution reactions. For example, it can be reacted with phenolic compounds, such as chalcones, in the presence of a base like potassium carbonate, to form more complex structures linked by an ether bond. nih.goviucr.org

Another functionalization approach is the N-alkylation or N-arylation of the amide nitrogen. This can be achieved by treating the parent acetamide with various electrophiles in the presence of a strong base like sodium hydride. kfupm.edu.saresearchgate.net This allows for the introduction of a wide range of substituents on the nitrogen atom. Furthermore, modifications can be made to the acetyl portion of the moiety. For instance, the synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide introduces a nitrile group, creating a different set of reactive possibilities. uq.edu.au The synthesis of N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide is an example of exhaustive N-alkylation of the parent amide. chemicalbook.com

Table 2: Examples of Acetamide Moiety Functionalization

Starting CompoundReagent(s)Resulting FunctionalizationProduct ExampleReference(s)
2-chloro-N-(4-methoxyphenyl)acetamide(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, K₂CO₃Ether linkage formation(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide nih.goviucr.org
N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamideAlkyl/Aralkyl halides, NaHN-Alkylation/ArylationN-substituted sulfamoylacetamides kfupm.edu.saresearchgate.net
Not specifiedNot specifiedIntroduction of a nitrile group2-Cyano-N-(4-methoxyphenyl)acetamide uq.edu.au
Not specifiedNot specifiedN,N-dimethylationN,N-Dimethyl-2-(4-methoxyphenyl)-acetamide chemicalbook.com

Aromatic Ring Substitutions and Structural Diversification

The methoxy-substituted phenyl ring is another key site for structural modification. Electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the ring, leading to a diverse range of analogues. The positions ortho and meta to the methoxy (B1213986) group are the most likely sites for substitution.

A clear example is the synthesis of N-(2-Hydroxy-4-methoxyphenyl)acetamide. This compound can be prepared by the hydrogenation of 2-nitro-5-methoxyphenol to the corresponding amine, followed by acetylation with acetic anhydride. chemicalbook.com This introduces a hydroxyl group ortho to the original acetamide substituent, significantly altering the electronic and steric properties of the molecule. This demonstrates how the aromatic ring can be further functionalized to create new chemical entities.

Table 3: Examples of Aromatic Ring Substitution

Starting CompoundReagent(s)Position of SubstitutionProduct ExampleReference(s)
2-Nitro-5-methoxyphenol1. H₂, Pd/C; 2. Acetic anhydrideHydroxyl group at C2N-(2-Hydroxy-4-methoxyphenyl)acetamide chemicalbook.com
N-(2,3-dihydrobenzo nih.govkfupm.edu.sa-dioxin-6-yl)-4-acetamidobenzenesulfonamideAlkyl/Aralkyl halides, NaHComplex substitution on a related scaffoldN-substituted sulfonamides researchgate.net

Incorporation of Heterocyclic Scaffolds

The this compound framework serves as a valuable starting material for the synthesis of various heterocyclic compounds. Its activated methylene (B1212753) group and the potential for functionalization on the amide nitrogen allow for its participation in a range of cyclization and multicomponent reactions.

One key application is in the synthesis of oxazole (B20620) derivatives . Oxazoles are five-membered heterocyclic rings containing oxygen and nitrogen, which are prevalent in many biologically active compounds. The van Leusen oxazole synthesis, a powerful method for forming the oxazole ring, can be adapted for derivatives of this compound. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org While direct use of this compound is less common, its derivatives, such as the corresponding aldehydes or other activated forms, are key intermediates in building more complex, substituted oxazoles. For instance, a related derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, can be used to introduce the N-(4-methoxyphenyl)acetamide moiety onto other molecular scaffolds, which can then be elaborated into heterocyclic systems. ic.ac.uk

Another significant class of heterocycles accessible from this scaffold are pyridazinones . These are six-membered aromatic rings containing two adjacent nitrogen atoms. Research has shown that derivatives of 2-arylacetamide can be used to synthesize 4,6-disubstituted pyridazin-3(2H)-ones. wikipedia.org The synthetic strategy may involve the reaction of a dihydropyridazinone core with a side chain derived from this compound, often through an alkylation/hydrolysis/amide bond formation sequence. wikipedia.org

The following table summarizes representative synthetic transformations involving the incorporation of heterocyclic scaffolds.

Heterocyclic ProductKey Reagents/Starting MaterialsReaction TypeReference
Substituted OxazolesAldehydes, Tosylmethyl isocyanide (TosMIC)van Leusen Reaction organic-chemistry.org
4,6-disubstituted Pyridazin-3(2H)-onesDihydropyridazinone, this compound derivativesAlkylation, Amide Coupling wikipedia.org
1,5-BenzothiazepinonesAnisaldehyde, Dichloroacetates, Bakers' yeastDarzens Condensation, Asymmetric Reduction elsevierpure.com

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Two classical amide reactions are particularly relevant to this compound: the Hofmann rearrangement and the Willgerodt-Kindler reaction.

The Hofmann rearrangement is a key transformation that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide. The established mechanism involves several steps:

Deprotonation of the amide by the base to form an anion.

Reaction of the anion with bromine to yield an N-bromoamide intermediate.

A second deprotonation forms a bromoamide anion.

This anion undergoes rearrangement where the arylalkyl group (4-methoxyphenylmethyl) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. masterorganicchemistry.com

Finally, the isocyanate is hydrolyzed in the aqueous basic medium to the primary amine, (4-methoxyphenyl)methanamine, releasing carbon dioxide. wikipedia.orgsrmist.edu.in

The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal amide. While not a direct reaction of this compound itself, it is used to synthesize it from 4-methoxyacetophenone. The Kindler modification, which uses an amine (like morpholine) and elemental sulfur, is common. wikipedia.orgchemeurope.com The mechanism is complex but is understood to involve:

Formation of an enamine from the ketone and morpholine.

Reaction of the enamine with sulfur.

A series of rearrangements, potentially involving a temporary aziridine (B145994) ring intermediate, which facilitates the migration of the heteroatom functionality along the carbon chain. ic.ac.ukchemeurope.com

This cascade ultimately leads to a thioamide, which is then hydrolyzed to the final amide product, this compound. organic-chemistry.org

Detailed kinetic studies specifically on this compound are not extensively reported in readily available literature. However, kinetic analysis of analogous reactions provides a framework for understanding its reactivity. For example, the reaction of simple amides with hydroxylamine (B1172632) has been studied, revealing a pH-dependent rate profile that peaks near pH 6, indicative of general acid catalysis by the hydroxylammonium ion. researchgate.net Such studies often employ spectroscopic monitoring (e.g., online infrared spectroscopy) to track the concentration of reactants and products over time. researchgate.net

For a reaction involving this compound, a typical kinetic analysis would involve:

Systematically varying the concentration of reactants and catalysts.

Monitoring the reaction progress at different temperatures to determine the rate law, rate constants (k), and activation energy (Ea). researchgate.net

Utilizing computational modeling to correlate experimental data with theoretical mechanistic pathways.

The following table outlines the parameters typically determined in a kinetic study.

Kinetic ParameterDescriptionMethod of Determination
Rate Law Mathematical expression relating reaction rate to the concentration of reactants.Method of initial rates; fitting concentration vs. time data.
Rate Constant (k) Proportionality constant in the rate law, specific to a reaction at a given temperature.Calculated from the rate law using experimental data.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Arrhenius plot (ln(k) vs. 1/T) from experiments at multiple temperatures.
Order of Reaction The exponent of a reactant's concentration in the rate law.Determined experimentally by varying reactant concentrations.

Stereochemical Control and Asymmetric Synthesis Approaches

Controlling stereochemistry is paramount when synthesizing chiral molecules for applications in pharmaceuticals and materials science. rijournals.com For derivatives of this compound, achieving stereochemical control often involves asymmetric synthesis, where a reaction creates a preponderance of one stereoisomer over others.

A key strategy is the use of chiral auxiliaries or catalysts. While specific examples for this compound are specialized, related protocols offer significant insight. For instance, a novel method for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been developed. elsevierpure.com This multi-step synthesis starts with anisaldehyde (4-methoxybenzaldehyde), a direct precursor to the target acetamide's backbone. The key stereochemical-inducing step involves the reduction of a keto group using baker's yeast, a biocatalyst that provides high enantioselectivity. elsevierpure.com

The general approaches to achieving stereochemical control in reactions involving scaffolds like this compound include:

Chiral Substrate Control: Using a starting material that is already chiral to direct the stereochemistry of subsequent reactions.

Chiral Auxiliary Control: Covalently attaching a chiral molecule (auxiliary) to the substrate, which directs the stereoselective formation of a new chiral center. The auxiliary is removed after the reaction.

Chiral Reagent Control: Employing a stoichiometric amount of a chiral reagent to effect a stereoselective transformation.

Chiral Catalyst Control: Using a catalytic amount of a chiral substance (e.g., a metal complex with a chiral ligand or an organocatalyst) to generate a chiral product. This is often the most efficient method. psu.edu

Research in asymmetric organocatalysis, for example, has led to the development of chiral phosphines and squaramides that can catalyze reactions like [4+2] cycloadditions, yielding products with high enantiomeric excess. mdpi.com Such strategies could be adapted for the synthesis of complex chiral molecules derived from this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For derivatives such as 2-chloro-N-(4-methoxyphenyl)acetamide, both ¹H and ¹³C NMR provide definitive assignments for each atom in the structure.

In the ¹H NMR spectrum of 2-chloro-N-(4-methoxyphenyl)acetamide, recorded in DMSO-d₆, the proton signals appear at distinct chemical shifts (δ). The amide proton (NH) is observed as a singlet at 10.23 ppm. The four aromatic protons on the methoxyphenyl ring appear as a multiplet between 6.93 and 7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group resonate as a singlet at 4.24 ppm, while the methoxy (B1213986) group's protons (CH₃) also present as a sharp singlet at 3.74 ppm nih.gov.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the amide is found at 164.13 ppm. The aromatic carbons attached to the oxygen and nitrogen atoms are located at 155.51 ppm and 131.53 ppm, respectively, with the other aromatic carbons appearing in the 113.92–120.92 ppm range. The aliphatic carbons of the methoxy (CH₃) and methylene (CH₂) groups are observed at 55.23 ppm and 43.48 ppm, respectively nih.gov.

Table 1: NMR Spectroscopic Data for 2-chloro-N-(4-methoxyphenyl)acetamide in DMSO-d₆ nih.gov

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 10.23 (s, 1H) NH
¹H 6.93–7.5 (m, 4H) Harom
¹H 4.24 (s, 2H) CH₂
¹H 3.74 (s, 3H) OCH₃
¹³C 164.13 C=O
¹³C 155.51 Carom—O
¹³C 131.53 Carom—N
¹³C 113.92–120.92 Carom
¹³C 55.23 OCH₃
¹³C 43.48 CH₂

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of 2-chloro-N-(4-methoxyphenyl)acetamide exhibits several distinct absorption bands that confirm its structure nih.gov.

A prominent band at 3292 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The carbonyl (C=O) stretching, a hallmark of amides, is observed at 1660 cm⁻¹. Aromatic C-H stretching is identified by the band at 3073 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups appears at 2959 cm⁻¹. Furthermore, the N-C stretching of the amide linkage is found at 1029 cm⁻¹, and the C-Cl stretching vibration is present at 827 cm⁻¹ nih.gov.

Table 2: Key IR Absorption Bands for 2-chloro-N-(4-methoxyphenyl)acetamide nih.gov

Frequency (cm⁻¹) Vibrational Mode Functional Group
3292 N-H stretch Amide
3073 C-H stretch Aromatic
2959 C-H stretch CH₂, CH₃
1660 C=O stretch Amide
1029 N-C stretch Amide
827 C-Cl stretch Chloroalkane

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-chloro-N-(4-methoxyphenyl)acetamide, HR-MS analysis using electrospray ionization (ESI-MS) confirms its molecular formula, C₉H₁₀ClNO₂. The calculated mass for this formula is 199.04, and the experimentally found mass is 199.0105, demonstrating excellent agreement and validating the compound's identity nih.gov. The mass spectrum of the parent compound, 2-(4-Methoxyphenyl)acetamide, shows a top peak at an m/z of 121 nih.gov.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, offering precise details on bond lengths, bond angles, and conformational arrangements. The crystal structure of the derivative 2-chloro-N-(4-methoxyphenyl)acetamide has been determined, revealing its three-dimensional architecture nih.govresearchgate.netiucr.org.

The compound crystallizes in the monoclinic system with the space group P2₁/c researchgate.net. Key findings from the analysis show that the methoxy group lies nearly in the same plane as the phenyl ring, as indicated by the C7—C6—O2—C9 torsion angle of -174.61° nih.gov. In contrast, the acetamido group is significantly twisted out of the phenyl ring's plane, with a dihedral angle of 28.87° nih.govresearchgate.netiucr.org. Another important conformational feature is the +synclinal (+gauche) arrangement around the C1-C2 bond, described by the Cl1—C1—C2—O1 torsion angle of 52.89° nih.govresearchgate.netiucr.org.

Table 3: Crystallographic Data for 2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.0939 (5)
b (Å) 9.6423 (5)
c (Å) 10.2799 (5)
β (°) 115.531 (2)
Volume (ų) 902.83 (8)

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis provides a detailed picture of how molecules pack together in the solid state nih.goviucr.org.

The relative importance of different interactions can change significantly with substitution. For instance, in the derivative (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, the most important contributions to the surface contacts are from H···H (43.6%), C···H/H···C (32.1%), and O···H/H···O (18.1%) interactions iucr.org. In N-(2-methoxyphenyl)acetamide, H···H contacts are the most significant at 53.9%, followed by C···H/H···C and O···H/H···O interactions, both at 21.4% nih.goviucr.org. This highlights how molecular structure dictates the nature and prevalence of intermolecular forces in the crystal.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Methoxyphenyl Acetamide (B32628) Derivatives

Compound H···H (%) C···H/H···C (%) O···H/H···O (%) Other Significant Contacts (%) Reference
2-chloro-N-(4-methoxyphenyl)acetamide - 33.4 19.5 Cl···H (20.0) researchgate.net
(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide 43.6 32.1 18.1 - iucr.org
N-(2-methoxyphenyl)acetamide 53.9 21.4 21.4 N···H (1.7) nih.goviucr.org

Biological Activities and Pharmacological Potential of 2 4 Methoxyphenyl Acetamide and Its Analogues

Antimicrobial Activity Investigations

Derivatives of 2-(4-Methoxyphenyl)acetamide have been the subject of numerous studies to determine their potential as antimicrobial agents. Researchers have explored their effectiveness against a wide range of pathogenic bacteria and fungi, seeking to understand their spectrum of activity and the chemical features that govern their potency.

Investigations into the antibacterial properties of this compound analogues have revealed significant activity against both Gram-positive and Gram-negative bacteria. One notable derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, demonstrated a broad spectrum of antimicrobial activity. acs.org It was effective against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. acs.org The effect of this compound on B. subtilis was particularly pronounced, showing a greater antimicrobial effect than the antibiotics vancomycin (B549263) and terramycin. acs.org

Another study focused on dithiocarbamate (B8719985) derivatives, where sodium acetyl(4-methoxyphenyl)carbamodithioate showed notable bactericidal properties against Pectobacterium carotovorum, with a maximum inhibition zone of 18 mm at a 0.4% concentration. researchgate.netchemjournal.kz Furthermore, a series of novel hybrid compounds linking 2-mercaptobenzothiazole (B37678) with various aryl amines, including those with a methoxyphenyl group, were synthesized and tested. nih.gov Several of these derivatives exhibited moderate to good antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the standard drug levofloxacin, especially against E. coli, S. typhi, and S. aureus. nih.gov

Table 1: Antibacterial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide

Bacterial StrainTypeInhibition Zone (mm)Reference
Bacillus subtilisGram (+)23 acs.org
Staphylococcus aureusGram (+)20 acs.org
Enterococcus faecalisGram (+)20 acs.org
Listeria monocytogenesGram (+)Data Not Specified acs.org
Escherichia coliGram (-)Data Not Specified acs.org
Pseudomonas aeruginosaGram (-)Data Not Specified acs.org
Klebsiella pneumoniaeGram (-)Inactive acs.org

The antifungal potential of this compound derivatives has also been well-documented. The compound 2-chloro-N-(4-methoxyphenyl)acetamide displayed significant activity against the yeast Candida glabrata and various filamentous fungi. acs.org It showed a remarkable ability to inhibit the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. acs.org

In a separate study, sodium acetyl(4-methoxyphenyl)carbamodithioate, a dithiocarbamate derivative, demonstrated high fungicidal activity by completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. researchgate.netchemjournal.kz Additionally, a series of novel 2-hydroxyphenyl substituted aminoacetamides were designed and evaluated for their fungicidal activities. nih.gov Certain compounds in this series showed excellent efficacy against Sclerotinia sclerotiorum and Phytophthora capsici, with one derivative, compound 5e, exhibiting more potent activity against S. sclerotiorum than the commercial fungicide chlorothalonil. nih.gov

Table 2: Antifungal Activity of this compound Analogues

CompoundFungal StrainActivityReference
2-chloro-N-(4-methoxyphenyl)acetamideTrichoderma longibrachiatum98% inhibition acs.org
2-chloro-N-(4-methoxyphenyl)acetamideMucor plumbeus83% inhibition acs.org
2-chloro-N-(4-methoxyphenyl)acetamideFusarium solani21% inhibition acs.org
2-chloro-N-(4-methoxyphenyl)acetamideCandida glabrata12 mm inhibition zone acs.org
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporum100% inhibition researchgate.netchemjournal.kz

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For acetamide (B32628) derivatives, specific structural modifications have been shown to enhance or diminish their activity. In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, it was found that the presence of a nitro moiety led to higher cytotoxic effects compared to a methoxy (B1213986) moiety, suggesting electronic properties of substituents play a key role. nih.gov

In the context of antifungal agents, systematic studies of 2-hydroxyphenyl substituted aminoacetamides revealed that the hydroxyl group and the carbonyl group are critical for their fungicidal activity. nih.gov Molecular docking studies for these compounds suggested that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target, providing a mechanistic basis for the observed SAR. nih.gov For arylsulfonamide analogues, slight structural changes, such as the linker between aromatic rings and the nature of the terminal amine, were shown to convert a compound with fungistatic activity into derivatives with fungicidal effects against Candida glabrata. nih.gov These insights are invaluable for the rational design of new, more effective antimicrobial agents based on the this compound scaffold.

Anticancer Activity Research

Analogues of this compound have shown considerable promise as anticancer agents. Research has focused on their ability to kill cancer cells (cytotoxicity) and the underlying molecular mechanisms responsible for this activity.

Derivatives of this compound have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. In one study, novel 2-chloro-N-(aryl substituted) acetamide derivatives of a 1,3,4-oxadiazole (B1194373) compound were tested against pancreatic (PANC-1), liver (HepG2), and breast (MCF-7) cancer cell lines. ijddr.in One specific derivative was highly cytotoxic to PANC-1 and HepG2 cells, with IC50 values of 4.6 µM and 2.2 µM, respectively. ijddr.in

Another investigation into 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives found that the compounds were generally more cytotoxic against human glioblastoma (U-87) cells than against triple-negative breast cancer (MDA-MB-231) cells. nih.gov The most active compound against the U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. nih.gov Similarly, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent activity against prostate carcinoma (PC3) cells. nih.gov

Table 3: In Vitro Cytotoxicity (IC50) of this compound Analogues in Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
1,3,4-Oxadiazole Derivative 6ePANC-1Pancreatic4.6 ijddr.in
1,3,4-Oxadiazole Derivative 6eHepG2Liver2.2 ijddr.in
1,3,4-Oxadiazole Derivative 6cMCF-7Breast15.5 ijddr.in
2-(4-Fluorophenyl)-N-phenylacetamide 2bPC3Prostate52 nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide 2cPC3Prostate80 nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide 2cMCF-7Breast100 nih.gov
Triazole Derivative 21U-87Glioblastoma~20 (estimated from % viability) nih.gov
Triazole Derivative 36MDA-MB-231Breast~56 (estimated from % viability) nih.gov

Understanding the mechanism by which a compound exerts its anticancer effect is critical for its development as a therapeutic agent. A key mechanism identified for many this compound analogues is the induction of apoptosis, or programmed cell death, a process that eliminates damaged or malignant cells. plos.org

Phenylacetamide derivatives are known to induce differentiation and apoptosis in various human cancer cell lines. nih.gov Research on a methoxyphenyl chalcone (B49325) derivative demonstrated that it decreased the viability of ovarian cancer cells by inducing apoptosis. nih.gov This was achieved through the dephosphorylation of a key pro-apoptotic protein, leading to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Another compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was found to induce apoptosis in HeLa cervical cancer cells through the extrinsic, or death-receptor-mediated, pathway. koreascience.kr This involves the activation of caspase-8 and caspase-3, and the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. koreascience.kr Furthermore, mechanistic studies on pyrido[3,4-g]quinazoline derivatives, which can be considered complex analogues, revealed that they can impair the function of spliceosomal proteins, which affects genes critical for cancer cell functions like DNA damage response and p53 signaling. researchgate.net This highlights that acetamide-related structures can possess multifaceted mechanisms of action, ultimately leading to cancer cell death. researchgate.netrug.nl

Development of Novel Anticancer Agents from this compound Derivatives

The quest for more effective and selective anticancer agents has led to the exploration of this compound derivatives. A notable area of research involves the synthesis of novel compounds derived from 3-[(4-methoxyphenyl)amino]propanehydrazide. These compounds, which incorporate the core methoxyphenyl motif, have been developed into more complex structures, such as those containing a 1,2,4-triazole (B32235) ring, a moiety known for its diverse pharmacological activities.

Research has identified that S-substituted derivatives of these triazoles exhibit significant cytotoxic effects against cancer cells. For instance, studies on glioblastoma cells revealed that specific analogues could substantially reduce cell viability. The most active compound in one study, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, reduced glioblastoma cell viability to just 19.6%. This highlights the potential of this chemical class in oncology. The nature of the substituent on the phenyl ring was found to be critical; small substituents like fluorine were tolerated, whereas larger groups such as bromine, methyl, methoxy, chlorine, and hydroxyl resulted in significantly lower activity.

Anticancer Activity of this compound Analogues against Glioblastoma Cells

CompoundSubstituent at para-positionCell Viability Reduction
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneFluorineReduced to 19.6 ± 1.5%
Analogues with Bromine, Methyl, Methoxy, Chlorine, HydroxylBr, CH3, OCH3, Cl, OHAt least two-fold lower activity than the fluorine-substituted compound
Thiophenyltriazole with no substituentNoneLess active than para-substituted analogues

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX). rjptonline.org The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, which is inducible and a primary mediator of inflammation and pain. nih.govnih.gov Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Derivatives containing the acetamide linker have been investigated as potential COX-2 inhibitors. For example, hybrids of pyrimidine-5-carbonitrile and 2-amino-4-aryl-1,3-thiazole, connected through an acetamide group, have demonstrated good and selective COX-2 inhibition. nih.gov One such derivative achieved a COX-2 IC50 value of 1.03 μmol/L with a selectivity index of 8.21, comparable to the established drug celecoxib. nih.gov This demonstrates that the acetamide scaffold, as found in this compound, is a viable component in the design of novel anti-inflammatory agents that modulate the prostaglandin (B15479496) synthesis pathway by targeting COX-2. nih.govnih.gov

Antiviral Activity Assessments

The search for new antiviral agents has also included analogues of this compound. Research into 1-heteroaryl-2-alkoxyphenyl analogues has identified compounds with inhibitory effects against SARS-CoV-2 replication. mdpi.com These studies suggest that the core structure can interfere with viral entry into host cells. mdpi.com Interestingly, the specific type of five-membered heteroaryl ring used as a linker in these analogues can be varied without losing antiviral activity, indicating its role as a structural scaffold rather than a direct participant in crucial binding interactions. mdpi.com

However, not all derivatives have shown promise. In one study, novel trans-2,2-dimethylcyclopropyl nucleosides were synthesized, but they did not exhibit significant antiviral activity against a panel of viruses including HSV-1, HSV-2, and others, at concentrations up to 100 µM.

The evaluation of antiviral efficacy involves a variety of assays. These can include hemagglutination assays, which measure the ability of a drug to inhibit a virus from clumping red blood cells, and immunofluorescence assays, which use antibodies to quantify the amount of virus in cells. nih.gov Such methods are crucial for determining the potential of new compounds in virology.

Insecticidal Activity and Agricultural Pest Control Applications

Derivatives incorporating the methoxyphenyl group have shown significant potential in agricultural applications as insecticides. Research into novel meta-diamide compounds, which feature a methoxy group, has yielded derivatives with high insecticidal activity. scielo.br

In one study, the compound N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide demonstrated a mortality rate of 97.67% against the diamondback moth (Plutella xylostella) at a low concentration of 1 mg L⁻¹. scielo.br Other research has focused on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives, which were tested against the cowpea aphid (Aphis craccivora). These compounds also showed potent insecticidal effects. researchgate.net The findings indicate that the methoxyphenyl acetamide structure is a promising template for developing new pesticides for crop protection.

Insecticidal Activity of Methoxy-Containing Acetamide Derivatives

CompoundTarget PestActivityConcentration
N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamidePlutella xylostella (Diamondback Moth)97.67% mortality1 mg L⁻¹
2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamideAphis craccivora (Cowpea Aphid) nymphsLC50 of 0.041 ppm (48h)N/A
3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAphis craccivora (Cowpea Aphid) nymphsLC50 of 0.095 ppm (48h)N/A

Enzyme Inhibition Studies and Target Identification

The pharmacological effects of this compound derivatives are often due to their ability to inhibit specific enzymes. Identifying these molecular targets is crucial for understanding their mechanism of action.

Research has connected derivatives to several enzymatic targets, although direct inhibition of DNA ligase by these specific compounds is not widely reported in the available literature.

DNA Topoisomerase IIα (TOP2A): This enzyme is a critical target for many anticancer drugs because of its essential role in DNA replication and chromosome segregation. nih.gov Agents that inhibit TOP2A, such as the clinical anticancer drug mitoxantrone, can block DNA synthesis and lead to cancer cell death. nih.gov While TOP2A is a known target for compounds with structures like anthracenediones, specific studies directly linking this compound derivatives to TOP2A inhibition are not prominent in the reviewed literature.

Glutathione Peroxidase (GPx): This family of antioxidant enzymes is crucial for protecting cells from damage caused by reactive oxygen species. Recent studies have highlighted the role of Glutathione Peroxidase 4 (GPx4) in cancer biology, with findings suggesting that overexpression of GPx4 can impair the growth of glioblastoma cells. nih.gov This indicates that GPx4 is a potential therapeutic target, and modulating its activity could be a strategy for cancer treatment. nih.gov

Other identified targets for related compounds include matrix metalloproteinases (MMPs) and dipeptidyl peptidase IV (DPP-IV).

Understanding how a compound inhibits an enzyme requires kinetic analysis, which describes the nature of the interaction (e.g., competitive, non-competitive, or mixed-type inhibition).

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

Studies on derivatives of this compound have provided specific inhibition data, which is fundamental to characterizing their potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics derived from these studies.

Enzyme Inhibition Data for this compound Analogues

CompoundEnzyme TargetInhibition MetricValue
2-Cyano-N-(4-methoxyphenyl)acetamideDipeptidyl Peptidase IV (DPP-IV)IC50 (rat pancreatic)0.10 μM
2-Cyano-N-(4-methoxyphenyl)acetamideDipeptidyl Peptidase IV (DPP-IV)IC50 (human recombinant)0.06 μM
NNGH (a broad-spectrum MMP inhibitor with a methoxyphenyl group)Matrix Metalloproteinase-9 (MMP-9)Ki2.6 nM
NNGHMatrix Metalloproteinase-13 (MMP-13)Ki3.1 nM
NNGHMatrix Metalloproteinase-8 (MMP-8)Ki9 nM

Computational Chemistry and in Silico Approaches for 2 4 Methoxyphenyl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict how a small molecule ligand, such as 2-(4-Methoxyphenyl)acetamide, interacts with a protein's binding site.

The compound this compound is listed as a ligand in the Protein Data Bank (PDB) under the code ZHZ, specifically in complex with Histone Deacetylase 2 (HDAC2) (PDB entry: 2hkr). drugbank.comnih.gov HDACs are a class of enzymes that play a crucial role in gene expression and are significant targets for therapeutic intervention in diseases like cancer. nih.govmdpi.com Docking simulations are therefore invaluable for studying the interaction of this compound with this important enzyme class.

Prediction of Optimal Binding Modes and Conformations

Molecular docking algorithms explore a vast number of possible conformations of the ligand within the active site of the target protein. nih.gov For this compound and its target, HDAC2, the simulation begins with the three-dimensional structures of both the ligand and the protein. The algorithm then systematically or stochastically samples different orientations and internal rotational states of the ligand, fitting it into the binding pocket of the enzyme.

The HDAC active site is characterized by a tubular cavity leading to a zinc ion (Zn²⁺) cofactor, which is essential for the enzyme's catalytic activity. nih.govmdpi.com A typical docking protocol would predict that the acetamide (B32628) group of this compound orients itself to interact with this critical zinc ion. The methoxyphenyl group would likely be positioned to interact with hydrophobic regions and aromatic residues lining the rim of the active site. mdpi.com The final output of the simulation is a set of predicted binding poses, ranked by a scoring function, with the top-ranked pose representing the most energetically favorable and thus the most likely binding mode.

Elucidation of Key Molecular Interactions and Binding Energies

Once the optimal binding pose is identified, the specific molecular interactions that stabilize the ligand-protein complex can be analyzed in detail. For this compound within the HDAC2 active site, these interactions would likely include:

Metal Coordination: The carbonyl oxygen of the acetamide group is predicted to form a key coordination bond with the catalytic Zn²⁺ ion in the active site. This is a characteristic interaction for many HDAC inhibitors. nih.govmdpi.com

Hydrogen Bonding: The amide group (-C(=O)NH₂) can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). These hydrogen bonds are expected to form with amino acid residues in the active site, such as tyrosine or histidine, further anchoring the ligand. researchgate.net

Hydrophobic and Aromatic Interactions: The phenyl ring of the ligand can engage in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine or tyrosine within the binding pocket. nih.gov

A scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values suggest a more stable protein-ligand complex. These scores are calculated based on the intermolecular forces, including van der Waals forces, electrostatic interactions, and hydrogen bonds, between the ligand and the protein. researchgate.net

Table 1: Potential Molecular Interactions of this compound with HDAC2

Interaction TypeLigand Group InvolvedPotential Interacting Residues in HDAC2
Metal CoordinationAcetamide Carbonyl OxygenZn²⁺ ion
Hydrogen BondingAcetamide Amide (NH)Tyrosine, Histidine
Hydrophobic InteractionsMethoxyphenyl RingPhenylalanine, Leucine, Valine
π-π StackingPhenyl RingPhenylalanine, Tyrosine

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to examine the electronic structure of molecules. irjweb.com For this compound, DFT calculations can be performed to optimize its molecular geometry and to compute a range of electronic properties and reactivity descriptors. These descriptors help predict the molecule's behavior in chemical reactions. nih.govnih.gov

Key reactivity descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

Table 2: Representative DFT-Calculated Reactivity Descriptors

DescriptorFormulaSignificance for Reactivity
Ionization PotentialI ≈ -EHOMOIndicates electron-donating ability
Electron AffinityA ≈ -ELUMOIndicates electron-accepting ability
Electronegativity (χ)χ = (I + A) / 2Describes the tendency to attract electrons
Chemical Hardness (η)η = (I - A) / 2Measures stability and resistance to charge transfer
Electrophilicity Index (ω)ω = χ² / (2η)Quantifies electrophilic nature

Note: This table presents the general formulas and significance. Actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Properties and Molecular Orbitals

DFT methods can also be used to predict various spectroscopic properties of this compound. For instance, theoretical vibrational frequencies from an optimized geometry can be calculated and compared with experimental Infrared (IR) spectra to help with peak assignments. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy, aiding in the interpretation of experimental spectra. mdpi.com

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity and electronic transitions. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. For this compound, the HOMO is expected to be localized primarily over the electron-rich methoxyphenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. The LUMO is often located over the acetamide portion and the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Analysis of these orbitals helps in understanding the sites susceptible to nucleophilic and electrophilic attack. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates.

Data Set Compilation: A dataset of phenylacetamide analogues with their experimentally measured biological activities (e.g., IC₅₀ values for HDAC inhibition) would be gathered. This dataset is then divided into a training set for model development and a test set for model validation. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties, including topological (e.g., Wiener index), electronic (e.g., dipole moment, HOMO/LUMO energies), and physicochemical (e.g., logP, molecular weight) descriptors. mdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). researchgate.netnih.gov

Validation: The predictive power of the generated QSAR model is rigorously tested using the compounds in the test set, which were not used to build the model. Statistical metrics like the squared correlation coefficient (r²) and predictive r² (q²) are used to assess the model's quality and robustness. mdpi.com

A successful QSAR model for phenylacetamides could reveal which structural features, such as the nature and position of substituents on the phenyl ring, are most important for enhancing biological activity.

Development of Predictive Models for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. uq.edu.au These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.

While specific QSAR models for this compound are not extensively reported in the public domain, studies on analogous structures provide a blueprint for how such models could be developed. For instance, in silico analyses of related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide (referred to as p-acetamide in some studies) have been conducted to predict their antimicrobial and antioxidant properties. nih.govnih.govnih.gov These studies often involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with experimentally determined biological activities.

A hypothetical QSAR study on a series of this compound analogues might involve the parameters outlined in the table below.

Table 1: Exemplary Molecular Descriptors for a Predictive QSAR Model of this compound Analogues

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons, which can be crucial for interacting with biological targets. A negative correlation might suggest that electrophilic groups could enhance activity. researchgate.net
Steric Molecular Weight (MW)A positive correlation could indicate that bulkier substituents are favorable for binding to a target protein's active site. researchgate.net
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences the compound's ability to cross cell membranes and reach its target. An optimal range is often sought.
Topological Wiener IndexDescribes the branching of the molecular skeleton, which can affect how the molecule fits into a binding pocket.

By developing robust QSAR models, researchers can virtually screen large libraries of yet-to-be-synthesized analogues of this compound, prioritizing those with the highest predicted activity for synthesis and further testing.

Rational Design Strategies for Novel Analogues

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure or a validated pharmacophore model to design new, more effective ligands. mdpi.com This approach is a significant advancement from the traditional trial-and-error method of drug discovery.

In the context of this compound, rational design strategies would focus on modifying its core structure to enhance its interaction with a specific biological target. For example, if this compound were found to inhibit a particular enzyme, researchers would first need to understand its binding mode within the enzyme's active site. This is often achieved through techniques like X-ray crystallography or molecular docking simulations.

Once the binding mode is elucidated, medicinal chemists can propose modifications to the this compound scaffold. These modifications could include:

Introducing new functional groups: Adding hydrogen bond donors or acceptors to form additional interactions with the target protein.

Altering the aromatic substitution pattern: Moving the methoxy (B1213986) group or introducing other substituents on the phenyl ring to probe different regions of the binding pocket.

Modifying the acetamide linker: Changing its length or rigidity to optimize the orientation of the phenyl ring in the active site.

An example of rational design applied to a similar scaffold can be seen in the development of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors. researchgate.net In that study, researchers synthesized a series of compounds with different substituents and evaluated their inhibitory potency, leading to the identification of highly specific inhibitors. A similar, systematic approach could be applied to novel analogues of this compound to improve their desired biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

An MD simulation of this compound, either in a solvent or in complex with a target protein, would typically involve the following steps and analyses:

Table 2: Key Analyses in a Molecular Dynamics Simulation Study

AnalysisDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the molecule over time, relative to a reference structure.Provides an indication of the overall stability of the molecule's conformation or the protein-ligand complex during the simulation.
Root Mean Square Fluctuation (RMSF) Calculates the fluctuation of individual atoms or residues around their average positions.Highlights the flexible and rigid regions of the molecule or its binding partner, which can be important for function and interaction.
Dihedral Angle Analysis Tracks the changes in specific torsion angles within the molecule over the course of the simulation.Reveals the preferred conformations of rotatable bonds and the energy barriers between different conformational states.
Hydrogen Bond Analysis Monitors the formation and breaking of hydrogen bonds between the ligand and its target or with solvent molecules.Quantifies the stability of key interactions that contribute to binding affinity and specificity.

By performing MD simulations, researchers can observe how this compound explores different conformations in solution, how it dynamically interacts with a binding site, and the energetic contributions of these interactions. This dynamic information is crucial for a comprehensive understanding of its mechanism of action and for the rational design of improved analogues.

Medicinal Chemistry and Drug Discovery Applications of 2 4 Methoxyphenyl Acetamide

Lead Compound Identification and Hit-to-Lead Optimization

The journey of drug discovery often begins with high-throughput screening (HTS) to identify "hits"—compounds that show activity against a specific biological target. The process of transforming a promising but imperfect hit into a viable "lead" compound is known as hit-to-lead (H2L) optimization. wikipedia.org This critical phase involves synthesizing and evaluating analogues of the hit to enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties, such as metabolic stability and absorption. wikipedia.org

The 2-(4-methoxyphenyl)acetamide structure and its derivatives are featured in commercially available screening compound libraries used by researchers to find new hits. For instance, derivatives like 2-(2,4-dichloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide and N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide are cataloged for this purpose. hit2lead.comhit2lead.com

Should a compound like this compound be identified as a hit, the H2L optimization process would focus on systematically modifying its structure. Key strategies include:

Structure-Activity Relationship (SAR) Analysis: Medicinal chemists would synthesize a variety of analogues to understand how specific changes affect biological activity. This could involve altering the position of the methoxy (B1213986) group on the phenyl ring, replacing it with other substituents, or modifying the acetamide (B32628) moiety.

Potency and Selectivity Enhancement: The goal is to increase the compound's binding affinity for its intended target, often aiming for nanomolar (10⁻⁹ M) concentrations, while minimizing its activity against other targets to reduce potential side effects. wikipedia.org

Pharmacokinetic Improvement: Modifications are made to improve the compound's metabolic half-life and suitability for testing in animal models of disease. wikipedia.org This iterative cycle of design, synthesis, and testing is fundamental to developing a hit into a lead compound ready for further preclinical development. wikipedia.orgnih.gov

Prodrug Design Strategies and Bioavailability Enhancement

A significant challenge in drug development is overcoming poor physicochemical properties of a promising drug candidate, such as low water solubility, which can lead to poor bioavailability. mdpi.com Prodrug design is a well-established strategy to tackle these issues. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. eurekaselect.comresearchgate.net This approach can enhance solubility, improve permeability, increase stability, and enable targeted drug delivery. mdpi.commdpi.com

The acetamide group within this compound is particularly amenable to prodrug strategies. archivepp.comgalaxypub.co The amide bond can be designed for cleavage by specific enzymes, such as amidases, that are present in the body. galaxypub.co For instance, if this compound were a drug with poor solubility, a more water-soluble promoiety (a carrier group) could be attached to it. This promoiety would then be cleaved in vivo, releasing the parent drug at the desired site of action. This strategy is widely used to improve the therapeutic profile of various drugs. orientjchem.org The design of such prodrugs must be carefully considered early in the development process to ensure that the modification successfully addresses the pharmacokinetic challenge without introducing new liabilities. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Drug Candidates

Modern drug discovery heavily relies on computational techniques like pharmacophore modeling and virtual screening to accelerate the identification of new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a 3D query to search large virtual libraries of compounds for molecules that possess a similar arrangement of features. nih.gov

The structure of this compound contains several key pharmacophoric features:

An aromatic ring (the phenyl group).

A hydrogen bond acceptor (the oxygen of the methoxy group and the carbonyl oxygen of the acetamide).

A hydrogen bond donor (the amide N-H group).

A hydrophobic region (the phenyl ring).

These features can be used to construct a pharmacophore model. Researchers can then employ this model in a virtual screening campaign to filter through millions of compounds in databases. frontiersin.org The aim is to identify novel molecules that fit the pharmacophore model and are therefore likely to bind to the same biological target. This in silico approach allows for the rapid and cost-effective identification of diverse chemical structures that can serve as starting points for new drug discovery programs, significantly narrowing down the number of compounds that need to be synthesized and tested in the laboratory. nih.govfrontiersin.org

Preclinical Evaluation Frameworks for Therapeutic Potential

Before any drug candidate can be considered for human trials, it must undergo rigorous preclinical evaluation to assess its therapeutic potential and safety. This framework typically involves a combination of in vitro (cell-based) and in vivo (animal model) studies. Derivatives of this compound have been the subject of such evaluations to explore their therapeutic utility.

A key area of investigation has been in neuroscience. One study focused on synthesizing a radiolabeled derivative, [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl- piperidin-4-yl)acetamide, for use as a positron emission tomography (PET) imaging probe for serotonin (B10506) 5-HT2A receptors. consensus.app In vivo studies in baboons demonstrated that this compound could successfully penetrate the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. consensus.app Although it did not show specific binding suitable for imaging in that particular study, the research provided a valuable framework for evaluating the brain accessibility of this class of compounds. consensus.app

In another example, the therapeutic potential of acetamide derivatives has been explored for their role as matrix metalloproteinase (MMP) inhibitors. The compound N-hydroxy-2-[(4-Methoxyphenyl)sulfonylaMino]-acetamide (NNGH) has been shown to be a broad-spectrum MMP inhibitor. chemicalbook.com Preclinical in vivo studies in mice demonstrated that administration of NNGH could block MMP-3 levels and significantly reduce retinal leukocyte adhesion, suggesting its potential in treating inflammatory conditions. chemicalbook.com

The following table summarizes key findings from preclinical evaluations of this compound derivatives.

Compound/DerivativeResearch FocusPreclinical ModelKey Findings
[O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl- piperidin-4-yl)acetamidePET imaging for 5-HT2A receptorsAnesthetized baboonPenetrates the blood-brain barrier with rapid influx and efflux. consensus.app
N-hydroxy-2-[(4-Methoxyphenyl)sulfonylaMino]-acetamide (NNGH)Inhibition of matrix metalloproteinases (MMPs)MiceBlocks MMP-3 levels and reduces retinal leukocyte adhesion by 60% compared to vehicle. chemicalbook.com

Role as Synthetic Intermediates in Pharmaceutical Development

Beyond its potential as a direct therapeutic agent, this compound and its immediate precursors are valuable synthetic intermediates. They serve as versatile building blocks for constructing more complex molecules with desired pharmacological activities.

The chemical scaffold of this compound provides a robust foundation for creating new chemical entities. By modifying the core structure, chemists can synthesize libraries of related compounds for biological screening. For example, the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide is synthesized from p-methoxyaniline and chloroacetyl chloride. researchgate.netnih.gov This chlorinated intermediate is then used as a building block to react with other molecules. In one study, it was reacted with sodium methacrylate (B99206) to produce 2-(4-methoxyphenylamino)-2-oxoethyl acrylate (B77674) (MPAEA), a new compound investigated for its cellular toxicity. researchgate.net

Similarly, the core structure has been used to synthesize potential antimicrobial agents. The compound 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide was synthesized to explore the biological activity that arises from combining the methoxyphenyl)acetamide moiety with a 2-aminobenzenethiol fragment. nih.gov These examples highlight how the central scaffold acts as a reliable starting point for generating novel drug candidates.

The this compound moiety is also a key precursor in the multi-step synthesis of more intricate molecules designed to interact with complex biological targets. Its structure is often retained as a critical pharmacophoric element in the final, larger molecule.

One prominent example is the synthesis of a potent and selective 5-HT2A antagonist, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide. consensus.app This complex molecule, evaluated as a PET ligand, was synthesized from a desmethyl analogue, demonstrating the utility of the core structure as a precursor for sophisticated neurological drug candidates. consensus.app

Another case is the development of novel cyclooxygenase-II (COX-II) inhibitors, a major class of anti-inflammatory drugs. The compound 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide incorporates the 4-methoxyphenyl (B3050149) group into a more complex pyrazole-based structure. galaxypub.co This hybrid molecule demonstrated potential anti-inflammatory efficacy, illustrating how the initial fragment serves as a precursor for highly functionalized therapeutic agents. galaxypub.co

The table below provides examples of derivatives synthesized using the this compound scaffold.

Starting Material/IntermediateSynthesized DerivativeIntended Application/Research Area
2-chloro-N-(4-methoxyphenyl)acetamide2-(4-methoxyphenylamino)-2-oxoethyl acrylate (MPAEA)Investigation of cellular toxicity. researchgate.net
N-(4-methoxyphenyl)acetamide core2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamideAntimicrobial activity screening. nih.gov
Desmethyl analogue of the target compound2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamidePET ligand for 5-HT2A receptors. consensus.app
(4-methoxyphenyl)acetic acid derivative2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideCOX-II inhibitor for anti-inflammatory effects. galaxypub.co

Synthesis of Analogues of Existing Pharmacologically Active Compounds (e.g., Venlafaxine (B1195380) analogues)

The structural framework of this compound serves as a versatile scaffold in medicinal chemistry for the synthesis of analogues of well-known pharmacologically active compounds. A notable example is its utility in generating analogues of venlafaxine, a widely used antidepressant. While direct synthesis from this compound is not the most common route, its structural elements are present in key intermediates used for creating novel venlafaxine analogues.

Research has focused on synthesizing analogues of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a crucial intermediate in the synthesis of venlafaxine itself. researchgate.netcjph.com.cnasianpubs.org By modifying this intermediate, researchers have developed new compounds with potential therapeutic applications.

One study details the synthesis of a series of N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide derivatives. researchgate.net The synthesis commences with the condensation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol with chloroacetyl chloride, yielding 2-chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide. researchgate.net This intermediate then undergoes further reactions to produce a variety of analogues.

For instance, treatment of the chloroacetamide derivative with hydrazine (B178648) hydrate (B1144303) affords 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide. researchgate.net This hydrazide can then be reacted with different aromatic aldehydes to create a series of Schiff bases, specifically 2-(2-benzylidenehydrazinyl)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamides. researchgate.net

Furthermore, these Schiff bases can be cyclized to yield 2-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl) acetamides, which are novel azetidinone analogues. researchgate.net A number of these synthesized acetamide and azetidinone derivatives have been screened for their antibacterial activity and showed moderate to good efficacy against various Gram-positive and Gram-negative bacteria. researchgate.net

The following tables summarize the key synthesized analogues and their reported antibacterial activity.

Table 1: Synthesized Acetamide Analogues of a Venlafaxine Intermediate

CompoundStructureResearch Findings
2-chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamideKey intermediate for further analogue synthesis. researchgate.net
2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamidePrecursor for Schiff base formation. researchgate.net
2-(2-benzylidenehydrazinyl)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamidesA series of compounds with varying aromatic substituents. Screened for antibacterial activity. researchgate.net

Table 2: Antibacterial Activity of Synthesized Azetidinone Analogues

CompoundTest OrganismActivity
2-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl) acetamidesStaphylococcus aureus (Gram-positive)Good to moderate researchgate.net
Bacillus subtilis (Gram-positive)Good to moderate researchgate.net
Pseudomonas aeruginosa (Gram-negative)Good to moderate researchgate.net
Escherichia coli (Gram-negative)Good to moderate researchgate.net

These findings highlight the potential of using the this compound moiety as a foundational element for developing novel therapeutic agents by modifying existing drug structures like venlafaxine.

Future Directions and Emerging Research Areas for 2 4 Methoxyphenyl Acetamide

Development of Novel 2-(4-Methoxyphenyl)acetamide Scaffolds with Enhanced Bioactivity

A primary focus of future research is the rational design and synthesis of new molecules based on the this compound scaffold. By strategically modifying the core structure, scientists aim to create analogues with superior biological activity, improved selectivity, and better pharmacokinetic profiles. This involves introducing various functional groups and heterocyclic ring systems to explore new chemical space and structure-activity relationships (SAR).

Recent studies have demonstrated the feasibility of this approach. For instance, new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been synthesized and have shown promising antibacterial activity. nih.govmdpi.com Similarly, linking the phenylacetamide structure to other biologically active motifs, such as 1,2,3-triazoles or 2-mercaptobenzothiazole (B37678), has yielded compounds with potential antifungal, antitubercular, and enhanced antibacterial properties. nih.govrsc.org The synthesis of these novel scaffolds is a critical step in developing next-generation therapeutic agents.

Table 1: Examples of Novel Scaffolds Based on Phenylacetamide Derivatives

Base Scaffold Incorporated Moiety/Modification Resulting Compound Class Investigated Activity Reference
Phenylacetamide 4-Arylthiazole N-phenylacetamide derivatives containing 4-arylthiazole Antibacterial, Nematicidal nih.govmdpi.com
Phenylacetamide 1,2,3-Triazole N-phenylacetamide-incorporated 1,2,3-triazoles Antifungal, Antioxidant, Antitubercular rsc.org
2-Mercaptobenzothiazole Acetamide (B32628) Derivatives 2-Mercaptobenzothiazole acetamide derivatives Antibacterial nih.gov
Phenylacetamide Benzimidazole 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Antidepressant nih.gov

Exploration of New Biological Activities Beyond Current Research Focus

While the initial interest in phenylacetamide derivatives may have been centered on specific activities, emerging research is broadening the scope of their potential therapeutic applications. Scientists are actively screening these compounds against a diverse range of biological targets to uncover novel bioactivities.

This exploratory research has already yielded significant findings. Phenylacetamide derivatives are now being investigated as:

Anticancer Agents: Certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic effects against cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7). nih.govnih.gov

Antidepressants: By modifying the core structure, researchers have developed phenylacetamide derivatives that act as monoamine oxidase A (MAO-A) inhibitors, showing significant antidepressant potential in preclinical models. nih.gov

Antimicrobials: Beyond antibacterial action, novel derivatives are being tested for antifungal properties. For example, a derivative of 2-chloro-N-(4-methoxyphenyl)acetamide showed a strong inhibitory effect against the fungus Trichoderma longibrachiatum. researchgate.net

Neuroprotective Agents: A synthetic analogue, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has shown neuroprotective effects in models of ischemic stroke by regulating energy homeostasis and O-GlcNAcylation. nih.gov

These findings suggest that the this compound scaffold is a privileged structure with the potential to target a wide array of diseases.

Table 2: Emerging Biological Activities of Phenylacetamide Derivatives

Biological Activity Derivative Class Key Finding Reference
Anticancer 2-(4-Fluorophenyl)-N-phenylacetamide derivatives Potent cytotoxicity against PC3 and MCF-7 cell lines. nih.govnih.gov
Antidepressant 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides Act as MAO-A inhibitors with significant antidepressant activity. nih.gov
Antifungal 2-chloro-N-(4-methoxyphenyl)acetamide derivative High inhibition of Trichoderma longibrachiatum colony growth. researchgate.net
Neuroprotective 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Protects neurons in ischemic stroke models. nih.gov

Integration into Advanced Drug Delivery Systems

The future of this compound and its derivatives will also be shaped by advances in drug delivery. The integration of these compounds into advanced drug delivery systems (DDS) is a key area of research aimed at maximizing their therapeutic efficacy while minimizing potential side effects. nih.gov The goal of these systems is to control the release of the drug over time or to deliver it specifically to the site of action, thereby widening the therapeutic window. nih.gov

Future research will likely explore various DDS formulations, such as liposomes, polymeric micelles, and hydrogels, to improve the solubility, stability, and bioavailability of these compounds. For example, encapsulating a hydrophobic derivative within a nanoparticle carrier could enhance its circulation time and allow for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Nanotechnology Applications and Nanomedicine Integration

Nanomedicine, the application of nanotechnology to healthcare, offers transformative potential for the delivery and targeting of therapeutic agents. nih.gov The unique properties of materials at the nanoscale can be harnessed to create sophisticated nanocarriers for this compound and its bioactive derivatives. nih.govontosight.ai

Emerging research in this area focuses on:

Nanoparticle-based Delivery: Utilizing biocompatible nanoparticles, such as those made from polymers (e.g., PEG, PLA) or lipids, to encapsulate the drug. nih.gov This can protect the drug from degradation, prolong its presence in the bloodstream, and facilitate targeted delivery. nih.gov

Smart Nanocarriers: Designing nanocarriers that release their payload in response to specific stimuli present in the disease microenvironment, such as changes in pH or the presence of certain enzymes.

Nano-diagnostics: Integrating these molecules with nanoparticles, such as gold nanoparticles, for use in diagnostic applications, potentially allowing for simultaneous therapy and imaging (theranostics). nih.gov

The convergence of nanotechnology and pharmacology is expected to lead to the development of highly targeted and effective treatments based on the this compound scaffold. ontosight.ainih.gov

Combination Therapy Strategies and Synergistic Effects

To combat complex diseases like cancer and overcome drug resistance, combination therapy has become a cornerstone of modern medicine. Future research will increasingly investigate the use of this compound derivatives in combination with other established therapeutic agents. The goal is to identify synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-Methoxyphenyl)acetamide derivatives?

To optimize synthesis, focus on reaction parameters (e.g., temperature, solvent polarity, catalyst selection) and purification techniques. For example, yields of derivatives like N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) vary significantly (50–80%) depending on reaction conditions . Methodological steps include:

  • Reagent stoichiometry : Adjust molar ratios to minimize side reactions.
  • Chromatography : Use gradient elution for complex mixtures.
  • Crystallization : Employ solvent-pair systems (e.g., ethanol/water) to improve purity.

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

Combine 1H NMR , mass spectrometry (MS) , and X-ray crystallography for unambiguous confirmation:

  • 1H NMR : Identify methoxy (δ 3.7–3.9 ppm) and acetamide (δ 2.1–2.3 ppm) protons .
  • MS : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 408.5 for C19H24N2O6S derivatives) .
  • X-ray : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for N-(4-methoxyphenyl)acetamide derivatives in structural studies .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders.
  • First aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and consult medical professionals if exposed .

Advanced Research Questions

Q. How can researchers assess receptor subtype selectivity of this compound derivatives?

Use radioligand binding assays and functional studies to evaluate selectivity. For example, HJZ-3 (a derivative) showed 97.7-fold higher affinity for α1D-adrenoceptors than α1B/α1A subtypes . Key steps:

  • Membrane preparation : Isolate receptors from transfected cell lines.
  • Competition assays : Measure IC50 values using tritiated ligands (e.g., [3H]-prazosin).
  • Functional assays : Monitor intracellular Ca2+ flux or cAMP levels post-receptor activation.

Q. What methodological framework is used to evaluate anti-cancer activity of this compound derivatives?

Employ MTT assays on diverse cancer cell lines (e.g., HCT-116, MCF-7):

  • Cell culture : Maintain cells in RPMI-1640 with 10% FBS.
  • Dose-response : Test derivatives (1–100 μM) for 48–72 hours.
  • Data analysis : Calculate IC50 values; derivatives like Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) showed <10 μM activity across multiple lines .

Q. How do structural modifications influence the biological activity of this compound?

Modify substituents to probe structure-activity relationships (SAR) :

  • Electron-withdrawing groups (e.g., sulfonamide in VIg ) enhance anti-cancer activity by increasing electrophilicity .
  • Bulkier substituents (e.g., naphthalene in VIh ) may improve receptor binding through hydrophobic interactions .
  • Polar groups (e.g., sulfamoyl in VIg ) can alter solubility and bioavailability .

Q. What strategies improve scalability in synthetic routes for this compound intermediates?

Adopt catalytic methods and flow chemistry to enhance efficiency:

  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps, reducing reaction times .
  • Process intensification : Combine multiple steps (e.g., condensation and cyclization) in one pot .
  • Quality control : Monitor intermediates via inline FTIR to ensure purity during scale-up.

Q. How is X-ray crystallography applied to resolve conformational details of this compound derivatives?

  • Crystal growth : Use slow evaporation in solvent systems (e.g., DCM/hexane).
  • Data collection : Perform at 100 K with synchrotron radiation for high-resolution (<1.0 Å) data .
  • Analysis : Refine structures with SHELXL; identify key interactions (e.g., N–H···O hydrogen bonds in 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.